butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate
Overview
Description
Butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, and is functionalized with ester and urethane groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate can be achieved through a multi-step process involving the formation of the benzimidazole core followed by esterification and urethane formation. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and solvents to facilitate the reactions and improve efficiency. The final product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzimidazole derivatives .
Scientific Research Applications
Butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The ester and urethane groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- Ethyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate
- Methyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate
- Butyl 2-[2-(methoxycarbonylamino)-1H-benzimidazole-5-carbonyl]benzoate
Uniqueness
Butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the butyl ester and methoxycarbonyl urethane groups enhances its solubility, stability, and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
butyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-3-4-11-29-19(26)15-8-6-5-7-14(15)18(25)13-9-10-16-17(12-13)23-20(22-16)24-21(27)28-2/h5-10,12H,3-4,11H2,1-2H3,(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILNNKTIKWAKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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